6-Amino-5-cyclopropylnicotinic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H10N2O2 |
|---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
6-amino-5-cyclopropylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H10N2O2/c10-8-7(5-1-2-5)3-6(4-11-8)9(12)13/h3-5H,1-2H2,(H2,10,11)(H,12,13) |
InChI Key |
QQAXSUNDGUMVLR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(N=CC(=C2)C(=O)O)N |
Origin of Product |
United States |
General Context of Nicotinic Acid Derivatives in Chemical Biology Research
Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are a cornerstone in chemical biology and medicinal chemistry research. chemistryjournal.netresearchgate.net This class of compounds, characterized by a pyridine-3-carboxylic acid scaffold, is integral to numerous vital biological processes. chemistryjournal.net The inherent biological relevance of the nicotinic acid core has spurred extensive research into synthesizing and evaluating novel derivatives for a wide array of therapeutic applications.
Researchers have successfully developed nicotinic acid derivatives with a broad spectrum of biological activities, including analgesic, anti-inflammatory, antimicrobial, and insecticidal properties. chemistryjournal.netresearchgate.netresearchgate.net For instance, the synthesis of 2-aryl nicotinic acid derivatives has yielded compounds with significant analgesic and anti-inflammatory effects. chemistryjournal.net Furthermore, modifications of the nicotinic acid scaffold have led to the creation of potent agents against resistant strains of bacteria and fungi, as well as compounds with potential applications in treating diseases like Alzheimer's and pneumonia. chemistryjournal.netbohrium.com The versatility of the nicotinic acid framework allows for the introduction of various substituents, enabling the fine-tuning of their physicochemical properties and biological targets. bohrium.commdpi.com
Significance of Cyclopropyl and Amino Functionalities in Advanced Medicinal Chemistry Scaffolds
The inclusion of cyclopropyl (B3062369) and amino functionalities in medicinal chemistry scaffolds is a strategic design choice aimed at enhancing the pharmacological profile of drug candidates. These groups are not merely passive structural elements; they actively contribute to a molecule's potency, selectivity, and metabolic stability.
The Cyclopropyl Group: This small, strained ring system is a favored motif in modern drug design. scientificupdate.comiris-biotech.de Its rigid nature can lock a molecule into a specific conformation, which can be crucial for optimal binding to a biological target. iris-biotech.deunl.pt This conformational constraint can lead to an entropically more favorable binding event and, consequently, increased potency. iris-biotech.denih.gov
Key attributes that make the cyclopropyl group attractive to medicinal chemists include:
Metabolic Stability: The replacement of more metabolically labile groups, such as an N-ethyl group, with a cyclopropyl moiety can protect the molecule from enzymatic degradation, particularly by CYP450 enzymes. iris-biotech.de
Modulation of Physicochemical Properties: The cyclopropyl group can influence a compound's lipophilicity and pKa, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. iris-biotech.de
Bioisosteric Replacement: It often serves as a bioisostere for other groups like alkenes or isopropyl groups, offering a way to fine-tune the molecule's properties while maintaining or improving its biological activity. scientificupdate.comiris-biotech.de
Key roles of the amino functionality include:
Formation of Key Interactions: As a hydrogen bond donor, the amino group can form crucial interactions with biological targets such as enzymes and receptors, contributing to the molecule's binding affinity and specificity. mdpi.com
Scaffold for Diversity: The amino group serves as a versatile handle for chemical modification, allowing for the synthesis of a diverse range of derivatives with varied biological activities. rsc.orgnih.gov
Influence on Physicochemical Properties: The basicity of the amino group can be modulated to control the ionization state of the molecule at physiological pH, which in turn affects its solubility, permeability, and interaction with targets.
Overview of Academic Research Trajectories for Novel Chemical Compounds with Similar Structural Motifs
The structural motif of an aminopyridine core functionalized with a cyclopropyl (B3062369) group is a recurring theme in contemporary medicinal chemistry research, with investigations spanning various therapeutic areas.
Research into compounds with similar structural features often follows these trajectories:
Inhibitors of Dihydroorotate (B8406146) Dehydrogenase (DHODH): Certain amino(iso)nicotinic acid derivatives have been identified as potent inhibitors of DHODH, an enzyme crucial for pyrimidine (B1678525) biosynthesis. google.com This makes them promising candidates for the treatment of autoimmune diseases and certain cancers. google.comaging-us.com Notably, compounds containing a 2'-amino-5'-cyclopropyl nicotinic acid moiety have been explored in this context. aging-us.com
Kinase Inhibitors: The aminopyridine scaffold is a well-established core for the design of kinase inhibitors. semanticscholar.org The addition of various substituents, including cyclopropyl groups, allows for the modulation of selectivity and potency against specific kinases, which are often implicated in cancer and inflammatory diseases.
Antibacterial Agents: The search for new antibacterial agents has led to the exploration of fluoroquinolones and other heterocyclic compounds bearing cyclopropyl and amino groups. mdpi.com These functionalities can enhance the antibacterial spectrum and potency of the compounds.
Development of Novel Synthetic Methodologies: The synthesis of substituted aminopyridines and related heterocyclic systems is an active area of research. nih.govscielo.br The development of efficient, one-pot, and multicomponent reactions facilitates the creation of libraries of diverse compounds for biological screening. nih.gov
The convergence of the nicotinic acid scaffold with the strategic incorporation of cyclopropyl and amino groups continues to be a fruitful area of research, promising the discovery of novel chemical entities with significant therapeutic potential.
Synthetic Routes to 6-Amino-5-cyclopropylnicotinic Acid and Its Analogs
The synthesis of this compound, a key scaffold in medicinal chemistry, involves strategic chemical transformations to construct the substituted pyridine (B92270) ring. This article details the methodologies for synthesizing the core structure and its derivatives, focusing on the introduction of the cyclopropyl and amino groups, the synthesis of crucial intermediates, and strategies for diversification.
Metabolic Investigations in in Vitro Biological Systems
Metabolite Identification and Characterization in Cell-Free Systems
Cell-free systems, such as liver microsomes and S9 fractions, offer a simplified and controlled environment to study the initial biotransformation of a compound. These systems are enriched with a variety of drug-metabolizing enzymes, allowing for the identification of primary metabolic pathways.
Enzymatic Biotransformation Pathways
Initial in vitro studies using human liver microsomes would be designed to identify the primary enzymatic pathways involved in the metabolism of 6-Amino-5-cyclopropylnicotinic acid. The primary routes of metabolism for a compound with its structure would likely involve oxidation, reduction, and conjugation reactions.
Key enzymatic systems that would be investigated include:
Cytochrome P450 (CYP) Enzymes: This superfamily of enzymes is a major contributor to the phase I metabolism of a vast array of xenobiotics. Incubations with a panel of recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9, CYP2C19, CYP1A2) would be conducted to identify the specific isoforms responsible for any oxidative metabolism of this compound.
Flavin-containing Monooxygenases (FMOs): These enzymes catalyze the oxygenation of various nitrogen- and sulfur-containing compounds. Their role in the metabolism of the amino group on the nicotinic acid ring would be assessed.
Uridine Diphosphate-glucuronosyltransferases (UGTs): As a phase II reaction, glucuronidation is a common pathway for compounds containing hydroxyl, carboxyl, or amino groups. The potential for direct glucuronidation of the carboxylic acid or the amino group of this compound would be explored using liver microsomes supplemented with UDPGA.
Table 1: Potential Enzymatic Biotransformations of this compound in Cell-Free Systems
| Enzyme Family | Potential Reaction | Substrate Moiety |
| Cytochrome P450 | Hydroxylation | Cyclopropyl (B3062369) ring, Aromatic ring |
| N-oxidation | Amino group | |
| Flavin-containing Monooxygenases | N-oxidation | Amino group |
| Uridine Diphosphate-glucuronosyltransferases | Glucuronidation | Carboxylic acid, Amino group |
Structural Elucidation of Metabolites
Following incubation in cell-free systems, the resulting mixture would be analyzed using high-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS). This analytical approach allows for the separation of the parent compound from its metabolites and provides precise mass measurements to determine their elemental composition.
The fragmentation patterns observed in the MS/MS spectra are crucial for elucidating the structure of the metabolites. For instance, a mass shift of +16 Da would suggest an oxidation event (e.g., hydroxylation), while a shift of +176 Da would indicate the addition of a glucuronic acid moiety. The exact position of these modifications would be determined by detailed analysis of the fragment ions. Nuclear Magnetic Resonance (NMR) spectroscopy could be employed for unambiguous structural confirmation of significant metabolites, provided they can be isolated in sufficient quantities.
Impact on Key Metabolic Fluxes in Cellular Models (In Vitro)
To understand the broader impact of this compound on cellular metabolism, in vitro studies using cultured cells (e.g., hepatocytes, cancer cell lines) are essential. These studies can reveal how the compound perturbs major metabolic pathways.
Perturbation of Central Carbon Metabolism (e.g., Glycolysis, Pentose (B10789219) Phosphate (B84403) Pathway)
The central carbon metabolism, encompassing glycolysis and the pentose phosphate pathway (PPP), is fundamental for cellular energy production and biosynthesis. The pentose phosphate pathway is a crucial metabolic route that runs parallel to glycolysis, generating NADPH and precursors for nucleotide synthesis. wikipedia.org The oxidative phase of the PPP produces NADPH, while the non-oxidative phase synthesizes five-carbon sugars. wikipedia.org
The influence of this compound on these pathways would be investigated using metabolic flux analysis with stable isotope tracers, such as [U-¹³C]-glucose. By monitoring the incorporation of ¹³C into downstream metabolites of glycolysis (e.g., lactate (B86563), pyruvate) and the PPP (e.g., ribose-5-phosphate), any alterations in the metabolic flux through these pathways can be quantified. A related compound, 6-aminonicotinamide, is known to inhibit the pentose phosphate pathway. nih.govnih.gov
Table 2: Investigating the Impact on Central Carbon Metabolism
| Pathway | Key Enzymes | Method of Investigation | Potential Impact |
| Glycolysis | Hexokinase, Phosphofructokinase, Pyruvate Kinase | ¹³C-glucose flux analysis, Seahorse XF Analyzer | Altered ATP production, changes in lactate secretion |
| Pentose Phosphate Pathway | Glucose-6-phosphate dehydrogenase, 6-phosphogluconate dehydrogenase | ¹³C-glucose flux analysis, NADPH/NADP+ ratio measurement | Changes in cellular redox state, altered nucleotide precursor synthesis |
Influence on Amino Acid Biosynthesis Pathways
Cellular models would also be used to assess the effect of this compound on the biosynthesis of non-essential amino acids. Stable isotope tracing from ¹³C-glucose or ¹⁵N-glutamine can be used to monitor the de novo synthesis of amino acids such as serine, glycine, alanine, aspartate, and glutamate. Alterations in the levels of these amino acids following treatment with the compound could indicate an interaction with the enzymes involved in their synthesis.
Nucleotide Metabolism and Related Enzymes
Given the structural similarity of this compound to nicotinic acid (a precursor for NAD+ and NADP+), its impact on nucleotide metabolism is of significant interest. Nucleotide synthesis is essential for DNA replication and RNA synthesis. nih.gov The de novo synthesis of purine (B94841) and pyrimidine (B1678525) nucleotides involves multi-step enzymatic pathways. nih.gov
The effect of the compound on the intracellular pools of purine and pyrimidine nucleotides (e.g., ATP, GTP, CTP, UTP) would be quantified using LC-MS/MS. A significant change in these pools could suggest an interaction with key enzymes in their biosynthetic pathways. One study identified that compounds containing a 2′-amino-5′-cyclopropyl nicotinic acid structural region can act as inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis. aging-us.com
Table 3: Key Enzymes in Nucleotide Metabolism
| Pathway | Key Enzyme | Function |
| Purine Synthesis | Glutamine phosphoribosylpyrophosphate amidotransferase (GPRATase) | Rate-limiting step in de novo purine synthesis aging-us.com |
| Inosine monophosphate dehydrogenase (IMPDH) | Catalyzes a key step in GMP synthesis aging-us.com | |
| Pyrimidine Synthesis | Carbamoyl phosphate synthetase II (CPSII) | Rate-limiting step in de novo pyrimidine synthesis aging-us.com |
| Dihydroorotate dehydrogenase (DHODH) | A key enzyme in the pyrimidine synthesis pathway aging-us.com |
Further in vitro enzymatic assays with purified enzymes would be necessary to determine if this compound or its metabolites directly inhibit or activate any of these key enzymes in nucleotide metabolism.
Q & A
Q. How can researchers align chemical safety reporting for this compound with ICMJE guidelines?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
